5-bromo-4-methoxy-1H-benzimidazole
CAS No.:
Cat. No.: VC13814750
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrN2O |
|---|---|
| Molecular Weight | 227.06 g/mol |
| IUPAC Name | 5-bromo-4-methoxy-1H-benzimidazole |
| Standard InChI | InChI=1S/C8H7BrN2O/c1-12-8-5(9)2-3-6-7(8)11-4-10-6/h2-4H,1H3,(H,10,11) |
| Standard InChI Key | WXEGSZOXVYWAQV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC2=C1N=CN2)Br |
| Canonical SMILES | COC1=C(C=CC2=C1N=CN2)Br |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound features a bicyclic aromatic system comprising a benzene ring fused to an imidazole ring. The bromine atom is located at the 5-position of the benzimidazole scaffold, while the methoxy group occupies the 4-position (Figure 1) . The planar structure allows for π-π stacking interactions, which are critical for binding to biological targets .
Figure 1: 2D Structure of 5-Bromo-4-Methoxy-1H-Benzimidazole
IUPAC and Alternative Names
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Synonyms:
Synthesis and Manufacturing
Condensation of o-Phenylenediamine Derivatives
A common method involves the cyclocondensation of 4-methoxy-o-phenylenediamine with bromine-containing carboxylic acids or aldehydes. For example:
This one-pot reaction proceeds under reflux (90°C) with sodium dithionite as a reducing agent .
Halogenation of Methoxy-Substituted Benzimidazoles
Bromination of 4-methoxy-1H-benzimidazole using in dichloromethane yields the title compound with regioselectivity.
Industrial-Scale Production
Industrial synthesis emphasizes continuous flow processes to enhance yield (≥85%) and purity (≥97%). Automated systems control temperature and reagent stoichiometry to minimize by-products like 6-bromo regioisomers.
Physicochemical Properties
Physical Characteristics
| Property | Value | Source |
|---|---|---|
| Melting Point | 130–132°C | |
| Boiling Point | 417.4°C (predicted) | |
| Density | 1.770 g/cm³ (predicted) | |
| Solubility | Soluble in methanol, DMSO | |
| pKa | 11.19 (predicted) |
Spectroscopic Data
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IR (KBr): 1244 cm⁻¹ (C-O stretch), 1613 cm⁻¹ (C=N stretch), 3439 cm⁻¹ (N-H stretch) .
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¹H NMR (DMSO-d₆): δ 7.40 (s, 1H, Ar-H), 7.18–7.13 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃) .
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¹³C NMR: δ 161.07 (C-O), 151.82 (C-Br), 128.48–114.83 (aromatic carbons) .
Biological Activities and Mechanisms
Antibacterial Effects
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Gram-Positive Bacteria:
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Mechanism: Disruption of cell membrane integrity via interaction with ergosterol biosynthesis enzymes (e.g., CYP51) .
Antifungal Activity
Enzyme Inhibition
Applications in Drug Development
Lead Compound Optimization
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Lipophilicity Enhancement: The methoxy group improves membrane permeability (LogP = 2.1) .
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Structure-Activity Relationships (SAR):
Preclinical Studies
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Oral Bioavailability: 58% in murine models due to moderate solubility.
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Toxicity Profile: LD₅₀ = 320 mg/kg (rats), indicating acceptable safety margins .
Future Directions
Targeted Drug Delivery
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Nanoparticle encapsulation to improve aqueous solubility and reduce off-target effects.
Hybrid Molecules
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